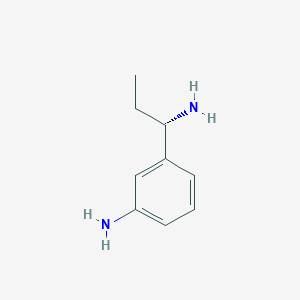

(S)-3-(1-Amino-propyl)-phenylamine

Description

Significance of Chiral Amines in Contemporary Stereoselective Transformations

Chiral amines are fundamental building blocks and catalysts in modern organic chemistry, particularly in the field of stereoselective synthesis. The ability to selectively produce one enantiomer of a chiral molecule is of paramount importance in the pharmaceutical, agrochemical, and fragrance industries, as different enantiomers of a compound can exhibit vastly different biological activities. Chiral amines serve as crucial intermediates for the synthesis of enantiomerically pure target molecules, including many pharmaceutical active ingredients. googleapis.com Their utility stems from their ability to act as chiral auxiliaries, directing the stereochemical outcome of a reaction, or as organocatalysts that facilitate asymmetric transformations. mdpi.com The development of metal/lipase-catalyzed dynamic kinetic resolution (DKR) of racemic chiral alcohols, for instance, often relies on chiral amines or their derivatives to produce enantiopure esters with high conversion rates. mdpi.com Furthermore, asymmetric synthesis is often the preferred method for obtaining enantiomerically pure substances, and chiral amines are central to many of these strategies. mdpi.com Their role in forming chiral rotaxanes and catenanes through active template auxiliary methodologies further highlights their expanding importance in the synthesis of complex molecular architectures. birmingham.ac.uk

Overview of Chiral Aminoalkyl Aromatic Systems and Their Configurational Stability

Chiral aminoalkyl aromatic systems, a class that includes phenylalkylamines, are characterized by a stereogenic center located on an alkyl chain attached to an aromatic ring. nih.gov The configurational stability of this stereocenter is crucial for its application in stereoselective synthesis. The separation of racemic mixtures of phenylalkylamines into their constituent enantiomers is a common challenge, often addressed through direct high-performance liquid chromatographic (HPLC) methods using chiral stationary phases, such as crown ethers that interact with the primary ammonium (B1175870) ion. nih.gov

The stability of the enantiomers and the ability to separate them are dependent on the energy difference between the diastereomeric complexes formed with a chiral selector. mdpi.com A larger energy difference facilitates more efficient separation. mdpi.com Molecular docking simulations are increasingly used to understand the chiral recognition mechanisms and predict the binding affinities between enantiomers and chiral selectors, which correlates with experimental chromatographic results. mdpi.comnih.gov For many phenylpropylamine derivatives, resolution is achieved by forming salts with chiral acids, such as mandelic acid, or through enzymatic resolution processes. googleapis.com However, enzymatic methods can be limited by a theoretical maximum yield of 50% for the desired enantiomer. googleapis.com The development of robust methods that ensure the configurational integrity of the chiral center throughout a synthetic sequence is a key area of research.

Structural Context of (S)-3-(1-Amino-propyl)-phenylamine within Chiral Amine Scaffolds

This compound belongs to the family of substituted phenethylamines, which are organic compounds based on the phenethylamine (B48288) structure. wikipedia.org Its specific structure features a phenyl ring substituted at the meta-position (position 3) with a 1-aminopropyl group. The chirality of the molecule arises from the stereocenter at the first carbon (C1) of the propyl chain, which is directly attached to the phenyl ring and the amino group. This carbon holds four different substituents: the 3-aminophenyl group, a primary amine (-NH2), an ethyl group (-CH2CH3), and a hydrogen atom, leading to its (S)-configuration as defined by the Cahn-Ingold-Prelog priority rules.

Below is a table detailing the structural components and identifiers for this compound.

| Attribute | Description |

| Systematic Name | 3-[(1S)-1-Aminopropyl]aniline |

| Molecular Formula | C₉H₁₄N₂ thoreauchem.com |

| Molecular Weight | 150.22 g/mol |

| Parent Structure | Aniline (B41778) (Phenylamine) |

| Key Substituent | (1S)-1-Aminopropyl group at position 3 |

| Chiral Center | C1 of the propyl chain with (S) configuration |

| Functional Groups | Primary Aromatic Amine, Primary Aliphatic Amine |

| InChI Key | NFNRDIHXXVJCJI-VIFPVBQESA-N |

This structural arrangement places this compound as a valuable chiral building block, combining the features of an aromatic amine with a stereodefined aliphatic amine, making it a potentially useful ligand or intermediate in asymmetric synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3-[(1S)-1-aminopropyl]aniline |

InChI |

InChI=1S/C9H14N2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,10-11H2,1H3/t9-/m0/s1 |

InChI Key |

NFNRDIHXXVJCJI-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)N)N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)N)N |

Origin of Product |

United States |

Iii. Mechanistic Investigations of Reactions Involving S 3 1 Amino Propyl Phenylamine Scaffolds

Elucidation of Reaction Pathways in Asymmetric Amination and Reduction

The synthesis of chiral amines often involves asymmetric amination and reduction reactions. Understanding the reaction pathways is fundamental to optimizing these transformations. For a substrate like (S)-3-(1-Amino-propyl)-phenylamine, these pathways can be complex, involving multiple steps and intermediates.

Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines. This process can, in principle, be applied to produce or further functionalize molecules like this compound. The general pathway involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then asymmetrically reduced to the amine product. The elucidation of this pathway would involve identifying the nature of the imine intermediate and the subsequent stereoselective reduction step.

Another key reaction is asymmetric hydroamination, which involves the direct addition of an N-H bond across a carbon-carbon multiple bond. For a molecule containing an amino group, this could be an intramolecular cyclization or an intermolecular reaction. The pathway would need to be investigated to determine whether the reaction proceeds via a direct concerted addition or a stepwise mechanism involving intermediates.

| Reaction Type | General Pathway | Key Intermediates | Potential for this compound |

| Asymmetric Reductive Amination | Ketone/Aldehyde + Amine → Imine → Chiral Amine | Iminium ion, enamine | Functionalization of the primary or secondary amine. |

| Asymmetric Hydroamination | Alkene/Alkyne + Amine → Chiral Amine | Metal-amide complex, π-complex | Intramolecular cyclization or intermolecular addition reactions. |

Spectroscopic and Computational Analysis of Key Intermediates (e.g., Iminium Ions, Radical Species)

The direct observation and characterization of transient intermediates are paramount for confirming reaction mechanisms. Spectroscopic techniques and computational modeling are powerful tools for this purpose.

Iminium ions are common intermediates in amination reactions. nih.gov Their formation from a secondary amine and an aldehyde or ketone can be studied using techniques like NMR and IR spectroscopy. Computational studies, employing methods like Density Functional Theory (DFT), can provide insights into the geometry, stability, and electronic structure of these ions. nih.gov For a reaction involving the amino group of this compound, one would expect to observe characteristic shifts in the 13C and 15N NMR spectra upon iminium ion formation.

Radical species can be involved in certain transition metal-catalyzed or photoredox reactions. beilstein-journals.org Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for detecting and characterizing radical intermediates. Computational calculations can help predict the spin density distribution and stability of potential radical species that could be formed from the this compound scaffold.

| Intermediate | Spectroscopic Technique | Computational Analysis | Expected Observations |

| Iminium Ion | NMR (1H, 13C, 15N), IR | DFT calculations for geometry and electronic structure. nih.gov | Downfield shift of the iminium carbon in 13C NMR. |

| Radical Species | EPR Spectroscopy | Calculation of spin density and stability. | Characteristic g-factor and hyperfine coupling constants in EPR. |

Detailed Studies of Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metals are frequently used to catalyze reactions involving amines. acs.orgresearchgate.netresearchgate.net A detailed understanding of the catalytic cycle is essential for catalyst design and optimization. For reactions involving this compound, such as cross-coupling or C-H activation, a plausible catalytic cycle would involve several key steps.

A generic palladium-catalyzed C-N cross-coupling reaction, for instance, typically proceeds through the following elementary steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.

Ligand Exchange: The amine substrate, this compound, coordinates to the palladium(II) complex.

Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the palladium(0) catalyst.

Each of these steps can be investigated using kinetic studies, in-situ spectroscopy, and isolation of intermediates.

| Catalytic Step | Description | Methods of Investigation |

| Oxidative Addition | Pd(0) inserts into a C-X bond. | Kinetic studies, isolation of Pd(II) intermediates. |

| Ligand Exchange | Amine displaces a ligand on the metal center. | NMR spectroscopy to observe ligand exchange dynamics. |

| Deprotonation | A base removes a proton from the coordinated amine. | pH measurements, study of base effects on reaction rate. |

| Reductive Elimination | Formation of the C-N bond and regeneration of the catalyst. | Product analysis, kinetic studies to identify the rate-determining step. |

Stereochemical Models and Transition State Theory in Enantioselectivity Control

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. Understanding the factors that control enantioselectivity is a central theme in asymmetric catalysis.

For a reaction involving the chiral center of this compound, or for a reaction creating a new stereocenter, stereochemical models are used to rationalize the observed enantioselectivity. These models often consider steric and electronic interactions in the transition state. For example, in a catalyst-controlled asymmetric reaction, the chiral ligands on the metal create a chiral environment that favors one transition state over the other.

Transition State Theory provides a quantitative framework for understanding reaction rates and selectivity. Computational modeling can be used to locate and calculate the energies of the competing transition states, allowing for the prediction of the major enantiomer.

| Stereochemical Model | Key Principle | Application to this compound |

| Felkin-Anh Model | Predicts the stereochemistry of nucleophilic addition to chiral aldehydes and ketones. | Could be applied if the propylamino group directs a reaction at a nearby carbonyl. |

| Houk Model | Explains the stereoselectivity of cycloaddition reactions. | Relevant for pericyclic reactions involving the phenylamine scaffold. |

| Catalyst-Ligand Models | Steric and electronic properties of chiral ligands on a metal catalyst dictate the stereochemical outcome. | Crucial for understanding enantioselectivity in metal-catalyzed reactions. |

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and probing the structure of the transition state. princeton.eduwikipedia.orglibretexts.orgepfl.chnih.gov The KIE is the ratio of the reaction rate of a substrate with a light isotope to that of the same substrate with a heavy isotope at a specific position.

For a reaction involving the this compound scaffold, KIE studies could be designed to probe various bond-breaking or bond-forming steps. For instance, in a C-H activation reaction at the benzylic position, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond is broken in the rate-determining step. Secondary KIEs can provide information about changes in hybridization at the reacting center. libretexts.orgnih.gov

| KIE Type | Isotopic Substitution | Information Gained | Hypothetical Example for this compound |

| Primary KIE | At a bond that is broken or formed in the RDS. | Indicates if the bond to the isotope is cleaved in the RDS. | Deuteration at the α-carbon of the propyl group in an oxidation reaction. |

| Secondary α-KIE | At the carbon atom undergoing reaction. | Probes changes in hybridization (sp2 vs. sp3) at the transition state. | Deuteration at the nitrogen in an amination reaction. |

| Secondary β-KIE | At a position adjacent to the reacting center. | Provides information about hyperconjugation and steric effects in the transition state. | Deuteration of the methyl group in the propyl side chain. |

Iv. Computational and Theoretical Chemistry Studies of S 3 1 Amino Propyl Phenylamine

Quantum Mechanical Calculations of Conformation and Stereoisomerism

Quantum mechanical (QM) calculations are essential for accurately determining the three-dimensional structures and relative energies of a molecule's conformers. nih.govspringernature.com For (S)-3-(1-Amino-propyl)-phenylamine, which has several rotatable bonds, numerous conformations are possible. QM methods, such as Density Functional Theory (DFT), can be used to perform a conformational search to identify the most stable, low-energy structures. nih.gov

This analysis is crucial because the biological activity and chemical reactivity of a molecule are dictated by its preferred conformation. The calculations would involve rotating the bonds of the propylamino side chain and the bond connecting it to the phenyl ring to map out the potential energy surface. The results would identify the global minimum energy conformation and other low-energy conformers that might exist in equilibrium.

Detailed Research Findings: A systematic conformational search using a QM method like DFT with a suitable basis set (e.g., B3LYP/6-31G*) would yield the geometric parameters (bond lengths, bond angles, and dihedral angles) for each stable conformer. The relative energies of these conformers would indicate their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Illustrative QM Calculation Results for Conformational Analysis of this compound This table presents hypothetical data to illustrate the typical output of a QM conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) (C-C-N-C) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 178.5 | 75.3 |

| 2 | 1.25 | -65.2 | 15.1 |

| 3 | 2.10 | 68.9 | 9.6 |

Molecular Dynamics Simulations for Reactivity and Selectivity Prediction

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.govmdpi.com For this compound, MD simulations can be used to explore its interactions with other molecules, such as solvents or potential reactants, and to understand the dynamic stability of its various conformations. mdpi.com

When studying its potential role as a ligand for a receptor, such as a dopamine (B1211576) receptor, MD simulations are invaluable. mdpi.comnih.gov After docking the molecule into the receptor's binding site, MD can simulate the behavior of the ligand-receptor complex, assessing the stability of the binding pose, identifying key intermolecular interactions (like hydrogen bonds or salt bridges), and calculating the binding free energy. mdpi.commdpi.com This information is critical for predicting the molecule's affinity and selectivity for the target. nih.govpreprints.org

Detailed Research Findings: An MD simulation of this compound in a water box would reveal how the solvent molecules arrange around the amine and phenyl groups and how the molecule's conformation fluctuates over time. In the context of receptor binding, simulations would track the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding pocket and the root-mean-square fluctuation (RMSF) of protein residues to identify which parts of the receptor are most affected by ligand binding.

Table 2: Illustrative Output from MD Simulation of this compound in a Dopamine Receptor Binding Site This table presents hypothetical data to illustrate typical results from an MD simulation study.

| Simulation Metric | Value | Interpretation |

|---|---|---|

| Average Ligand RMSD | 1.5 Å | Stable binding pose within the active site. |

| Key Hydrogen Bond Occupancy (Amine-Asp110) | 95.2% | A very stable and crucial interaction for binding. |

| Calculated Binding Free Energy (MM/PBSA) | -8.5 kcal/mol | Indicates favorable binding affinity. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition State Energetics

Density Functional Theory (DFT) is a powerful QM method used to investigate the mechanisms of chemical reactions. researchgate.netchemrxiv.orgrsc.org For this compound, DFT can be used to model its synthesis or its participation in subsequent reactions, for example, N-alkylation or acylation.

By calculating the energies of reactants, products, intermediates, and transition states, DFT allows for the elucidation of the most likely reaction pathway. researchgate.net It can determine the activation energy for each step, identifying the rate-determining step of the reaction. researchgate.net This understanding is fundamental for optimizing reaction conditions (e.g., temperature, catalyst) to improve yield and selectivity.

Detailed Research Findings: A DFT study on the acylation of the primary amine group of this compound with acetyl chloride would involve locating the transition state structure for the nucleophilic attack. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. The study could also explore competing reactions, such as acylation at the phenylamine nitrogen, to understand the reaction's regioselectivity.

Table 3: Illustrative DFT Results for a Hypothetical Reaction Step This table shows hypothetical energy values for the N-acetylation of this compound, calculated using a DFT method.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Amine + Acetyl Chloride) | 0.0 |

| Transition State | +15.2 |

| Products (Amide + HCl) | -5.8 |

Prediction of Chiroptical Properties for Absolute Configuration Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a key technique for determining the absolute configuration of chiral molecules. nih.govrsc.org Quantum mechanical calculations are now routinely used to predict the ECD spectra of molecules. nih.gov By comparing the computationally predicted spectrum with the experimentally measured one, the absolute configuration can be assigned non-empirically. acs.org

For this compound, this process would involve first performing a thorough conformational analysis (as in section 4.1). Then, for each significant low-energy conformer, the ECD spectrum would be calculated using Time-Dependent DFT (TD-DFT). rsc.org The final predicted spectrum is a Boltzmann-averaged sum of the spectra of the individual conformers. A good match between the predicted spectrum for the (S)-enantiomer and the experimental spectrum would confirm the compound's stereochemistry. nih.govacs.org

Detailed Research Findings: The TD-DFT calculation would provide a series of electronic transitions, each with a corresponding wavelength (λ), oscillator strength (f), and rotatory strength (R). The rotatory strength determines the sign and intensity of the Cotton effects in the ECD spectrum. The predicted spectrum could then be plotted as Δɛ versus wavelength and compared directly with experimental data.

Table 4: Illustrative TD-DFT Output for ECD Spectrum Prediction of this compound This table presents hypothetical data illustrating the main electronic transitions contributing to a predicted ECD spectrum.

| Excitation | Wavelength (nm) | Rotatory Strength (R, cgs units) | Predicted Cotton Effect Sign |

|---|---|---|---|

| 1 | 285 | +15.4 x 10-40 | Positive |

| 2 | 250 | -22.1 x 10-40 | Negative |

| 3 | 218 | +8.9 x 10-40 | Positive |

In Silico Design and Screening of Potential Catalytic Systems or Ligands

In silico methods are instrumental in modern drug discovery and catalyst design. mdpi.com Starting with a core scaffold like this compound, computational tools can be used to design and screen virtual libraries of derivatives to identify compounds with improved properties. mdpi.comnih.gov

For instance, if the goal is to develop a more potent dopamine receptor ligand, a virtual library could be created by adding various substituents to the phenyl ring or the amine groups of the parent molecule. nih.gov These virtual compounds can then be rapidly screened using techniques like molecular docking to predict their binding affinity to the target receptor. preprints.org The most promising candidates identified through this virtual screening can then be prioritized for synthesis and experimental testing, saving significant time and resources.

Detailed Research Findings: A virtual screening campaign would start with a 3D model of the target protein. A library of derivatives of this compound would be generated computationally. Each derivative would then be docked into the receptor's active site, and a scoring function would be used to estimate its binding affinity. The output would be a ranked list of compounds based on their docking scores.

Table 5: Illustrative Virtual Screening Results for Designed Ligands This table shows hypothetical docking scores for a small set of virtual derivatives based on the this compound scaffold.

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Affinity Rank |

|---|---|---|---|

| Parent | This compound | -6.5 | 4 |

| Deriv-01 | Add 4'-OH to phenyl ring | -8.2 | 1 |

| Deriv-02 | Add 3'-Cl to phenyl ring | -7.5 | 2 |

| Deriv-03 | N-ethyl on propylamino group | -7.1 | 3 |

V. Advanced Analytical Characterization Techniques for Stereochemical Purity and Structure Elucidation

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is critical for any application involving a single enantiomer. Chiral chromatography is the benchmark for this purpose, offering high-resolution separation of enantiomers. yakhak.org

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most effective techniques for separating the enantiomers of chiral amines. yakhak.org The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For primary amines such as (S)-3-(1-Amino-propyl)-phenylamine, polysaccharide-based CSPs, like those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are particularly effective. yakhak.org Coated-type CSPs have often demonstrated superior enantiomeric separation compared to covalently bonded types for chiral amines. yakhak.org The mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is optimized to achieve baseline separation, allowing for accurate quantification of each enantiomer from their respective peak areas in the chromatogram. yakhak.org While HPLC is a powerful tool, it's important to note that without proper optimization of integration parameters, errors in e.e. determination can be significant. umn.edu

Chiral Gas Chromatography (GC): GC can also be utilized for enantiomeric purity analysis. Due to the low volatility of the amine, a pre-column derivatization step is often necessary. nih.gov This involves reacting the amine with a chiral derivatizing agent, such as S-(-)-N-(fluoroacyl)-prolyl chloride, to form diastereomers. nih.gov These diastereomers are then separated on a standard achiral capillary column. This approach offers an enantioselective, flexible, and economical method for the analysis of chiral amine enantiomers. nih.gov

Table 1: Overview of Chiral Chromatographic Techniques for Enantiomeric Excess Determination

| Technique | Stationary Phase Principle | Typical Stationary Phase | Mobile/Carrier Gas | Key Considerations |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Polysaccharide derivatives (e.g., amylose or cellulose phenylcarbamates). yakhak.org | Isocratic mixture (e.g., Hexane/2-Propanol). yakhak.org | Direct analysis; optimization of mobile phase and integration parameters is crucial for accuracy. yakhak.orgumn.edu |

| Chiral GC | Formation of diastereomers followed by separation on an achiral column. | Standard achiral capillary column (e.g., polysiloxane-based). | Inert gas (e.g., Helium, Nitrogen). | Requires pre-column derivatization with a chiral agent to form diastereomers. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio and Absolute Configuration Determination

NMR spectroscopy is a powerful, non-destructive technique for molecular structure elucidation and can be adapted to probe the stereochemical aspects of chiral molecules. nih.govnmims.edu

For determining enantiomeric purity, ¹H NMR spectroscopy can be used in conjunction with Chiral Solvating Agents (CSAs). unipi.it CSAs are chiral molecules that are simply added to the NMR sample. unipi.it They form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov This association leads to a chemical shift non-equivalence for the protons of the two enantiomers, meaning the signals for the (S)- and (R)-enantiomers appear at slightly different frequencies in the ¹H NMR spectrum. psu.edu By integrating the areas of these separated signals, the enantiomeric ratio can be accurately determined. nih.gov For amines, chiral acids or their derivatives are often effective CSAs. psu.edursc.org

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure and connectivity of this compound. harvard.edunih.gov These techniques resolve overlapping signals by spreading them across a second frequency dimension. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). libretexts.org For the target molecule, it would show correlations between the methine proton and the adjacent methyl and aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly attached ¹H and ¹³C nuclei. libretexts.org It is fundamental for assigning each carbon atom to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between ¹H and ¹³C nuclei (over two to three bonds). It is crucial for identifying quaternary carbons (those with no attached protons) and for connecting the different spin systems, for instance, confirming the attachment point of the aminopropyl group to the phenyl ring.

Table 2: Summary of 2D NMR Techniques for Structural Confirmation

| Technique | Abbreviation | Correlation Type | Information Provided |

|---|---|---|---|

| Correlation Spectroscopy | COSY | ¹H-¹H (through-bond) | Identifies neighboring protons within a spin system. libretexts.org |

| Heteronuclear Single Quantum Coherence | HSQC | ¹H-¹³C (one-bond) | Correlates protons to their directly attached carbons. libretexts.org |

| Heteronuclear Multiple Bond Correlation | HMBC | ¹H-¹³C (multiple-bond) | Connects different parts of the molecule by showing long-range proton-carbon correlations. |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Absolute Configuration Assignment

CD and ORD are chiroptical techniques that provide information about the absolute configuration of a chiral molecule. nih.govnih.gov

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org This phenomenon is observed only at wavelengths where the substance absorbs light. ubc.ca

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of plane-polarized light as a function of wavelength. ubc.ca

For this compound, the aromatic phenyl ring acts as a chromophore. The interaction of this chromophore with the chiral center of the aminopropyl group gives rise to a characteristic CD spectrum. The sign of the observed Cotton effect—a distinctive feature in CD and ORD spectra—can be correlated to the absolute configuration of the molecule, often through the application of empirical rules or by comparison to structurally similar compounds with a known configuration. rsc.org

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule and its absolute configuration at an atomic level. nih.govresearchgate.net The process requires a well-ordered single crystal of the compound. For amines, this is often achieved by forming a salt with a suitable acid, which can enhance crystallinity. If a chiral acid of known absolute configuration is used, it can aid in the determination.

The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to produce an electron density map of the molecule. nih.gov From this map, the precise position of each atom is determined, providing unambiguous confirmation of the molecular structure and the (S)-configuration at the chiral center. growingscience.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. nih.gov

Accurate Mass Determination: By providing a mass measurement with precision in the parts-per-million (ppm) range, HRMS can be used to determine the elemental composition of this compound. chemrxiv.org This serves to confirm the molecular formula, C₉H₁₄N₂, by matching the experimental mass to the theoretical exact mass.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion. researchgate.net The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. embopress.org Analysis of these fragments helps to confirm the connectivity of the atoms, such as the structure of the propyl side chain and its attachment to the phenylamine core.

Vi. Applications in Stereoselective Organic Synthesis Excluding Biological/pharmacological Contexts

Utilization as a Chiral Building Block for the Construction of Complex Molecular Architectures

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, transferring their chirality to the final product. enamine.net The use of such building blocks is a fundamental strategy in the synthesis of complex, stereochemically defined molecules. enamine.net (S)-3-(1-Amino-propyl)-phenylamine, with its stereogenic center and two distinct amine functionalities, represents a potentially valuable chiral building block. The primary amine can be selectively functionalized, for instance, through acylation or reductive amination, while the aniline (B41778) moiety offers a site for reactions such as N-arylation or diazotization followed by substitution.

Despite its potential, a thorough review of the scientific literature reveals a lack of specific examples where this compound has been explicitly used as a chiral building block for the construction of complex molecular architectures. General principles of chiral pool synthesis, which utilizes readily available chiral compounds, are well-documented, but the application of this specific diamine remains an underexplored area. enamine.net

Development as a Chiral Ligand in Asymmetric Catalysis

Chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. The effectiveness of a chiral ligand is determined by its ability to create a chiral environment around the metal center, thereby directing the stereochemical outcome of a reaction. The structure of this compound, featuring two nitrogen atoms at a defined spatial orientation due to the chiral center, suggests its potential to act as a bidentate ligand for various transition metals.

However, there is no specific information available in the scientific literature detailing the development or application of this compound as a chiral ligand in asymmetric catalysis. The synthesis of novel chiral ligands is an active area of research, and while many chiral amines have been successfully employed, this particular compound has not been reported in this context.

Role as a Precursor for the Synthesis of Novel Chiral Auxiliaries and Organocatalysts

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Given the presence of two reactive amine groups, this compound could theoretically serve as a precursor for the synthesis of novel chiral auxiliaries. For example, it could be incorporated into structures like chiral amides or imines to control the stereochemistry of alkylation or aldol (B89426) reactions. Similarly, organocatalysts, which are small organic molecules that catalyze chemical reactions, often incorporate chiral amine scaffolds.

A review of the available literature, however, does not provide any specific instances of this compound being used as a precursor for the synthesis of new chiral auxiliaries or organocatalysts. While the synthesis of such molecules from other chiral amines like 1-phenylethylamine (B125046) is common, the utility of this compound in this regard has not been documented. mdpi.com

Development as a Probe for Chiral Recognition Studies

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This principle is fundamental to chiral separations, sensing, and understanding biological processes. Chiral fluorescent probes, for example, can exhibit a change in their fluorescence properties upon binding to one enantiomer over the other. The defined stereochemistry and potential interaction sites of this compound make it a candidate for development into a chiral recognition probe, or for use in studies aimed at understanding the principles of chiral discrimination.

However, there are no published studies that describe the development or use of this compound or its derivatives as probes for chiral recognition. While the development of new chiral selectors and probes is an ongoing field of research, this specific compound has not been featured in such studies.

Vii. Future Research Directions and Emerging Challenges in Phenylalkylamine Chemistry

Development of More Sustainable and Atom-Economical Stereoselective Methodologies

A primary challenge in modern synthetic chemistry is the development of processes that are both environmentally benign and efficient in their use of atoms. Traditional methods for synthesizing chiral amines often involve multi-step sequences with stoichiometric reagents, leading to significant waste. Future research is intensely focused on greener alternatives.

One of the most promising strategies is the direct asymmetric hydrogenation (AH) of unsaturated nitrogen-containing compounds. nih.govacs.org This method offers excellent atom economy, as it typically involves the addition of a hydrogen molecule across a double bond with almost no byproducts. nih.govacs.org It is considered a highly sustainable and "green" approach to obtaining optically active amines. acs.org In contrast, many existing chemocatalytic routes to enantiopure primary amines depend on manipulations of N-substituted substrates, which are not ideally atom-economical. rsc.org

Biocatalysis represents another cornerstone of sustainable amine synthesis. Enzymes like amine transaminases (ATAs) and amine dehydrogenases (AmDHs) offer pathways with significant advantages in efficiency and atom economy over conventional methods like the reductive amination of imines. rsc.org ATAs, for instance, enable the direct synthesis of chiral amines from prochiral ketones using inexpensive amino donors. rsc.org Similarly, the asymmetric synthesis of chiral amines using AmDHs, coupled with a cofactor recycling system, is an ideal route that consumes inexpensive agents like ammonia (B1221849). mdpi.com The use of AmDHs with enzymatic cofactor regeneration results in extremely high atom economy. aiche.org

Table 1: Comparison of Synthetic Methodologies for Chiral Amines

| Methodology | Advantages | Disadvantages | Key Research Focus |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established, versatile for many substrates. | Often multi-step, poor atom economy, uses stoichiometric reagents, can generate significant waste. rsc.org | N/A |

| Asymmetric Hydrogenation (AH) | Excellent atom economy, high enantioselectivity, fewer waste products, considered a "green" strategy. nih.govacs.org | Often relies on expensive and toxic heavy metal catalysts (e.g., Rh, Ir, Ru). nih.govacs.orgrsc.org | Development of catalysts based on earth-abundant first-row transition metals. nih.govacs.org |

| Biocatalysis (e.g., ATAs, AmDHs) | High enantioselectivity, mild reaction conditions, uses renewable resources, high atom economy. rsc.orgrsc.org | Limited enzyme stability, restricted operating conditions, thermodynamically unfavorable equilibria for some substrates. rsc.orgrsc.org | Protein engineering to improve enzyme stability and substrate scope, process strategies to overcome equilibrium limitations. nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The catalyst is central to any stereoselective transformation, and significant research efforts are dedicated to discovering and optimizing novel catalytic systems. In transition metal catalysis, while complexes of iridium, rhodium, and ruthenium have long dominated the field, a significant future challenge is the pivot towards more accessible and economical first-row transition metals like iron, cobalt, and nickel. nih.govacs.org The development of new chiral phosphorus ligands continues to drive advancements in this area. nih.govacs.org

Biocatalysis is also seeing a rapid expansion of its toolkit. Amine transaminases (ATAs) are of major industrial interest for their ability to perform reductive amination across a wide range of substrates. nih.gov Protein engineering and database mining are continuously uncovering new ATAs with improved properties. nih.gov Beyond ATAs, other enzymes are being engineered for novel reactivity. For example, threonine aldolases, which are typically restricted to amino acid substrates, have been engineered to perform α-functionalization of abiological primary amines like benzylamines, opening new routes for C-C bond formation. acs.org

Organocatalysis, which uses small organic molecules to catalyze reactions, has also emerged as a powerful third pillar. nih.gov Researchers have developed catalysts derived from abundant amino acids, such as valine, that can facilitate the enantioselective synthesis of amines from imines with high efficiency and selectivity under operationally simple conditions. nih.gov Another innovative approach involves a "chiral amine transfer" (CAT) process using a commercially available phenylglycinol derivative, which serves as both the nitrogen source and the source of chirality in visible-light-mediated photocatalysis. nih.gov

Table 2: Emerging Catalytic Systems in Chiral Amine Synthesis

| Catalyst Class | Examples | Key Features |

|---|---|---|

| Transition Metal Catalysts | Iridium, Rhodium, Ruthenium complexes; emerging Iron, Cobalt, Nickel catalysts. nih.govacs.org | High efficiency and enantioselectivity; research is shifting towards more sustainable, earth-abundant metals. acs.org |

| Biocatalysts | Amine Transaminases (ATAs), Amine Dehydrogenases (AmDHs), Engineered Threonine Aldolases. nih.govacs.org | Excellent enantioselectivity under mild conditions; ongoing protein engineering expands substrate scope and stability. nih.gov |

| Organocatalysts | Valine-derived aminophenol-boryl catalysts, Phenylglycinol derivatives. nih.govnih.gov | Metal-free, derived from abundant sources, operationally simple, and highly scalable. nih.gov |

Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis

Translating a synthetic method from the laboratory bench to industrial-scale production presents significant challenges, particularly concerning safety, consistency, and cost. Flow chemistry, or continuous processing, has emerged as a transformative technology to address these issues in the synthesis of chiral amines and other active pharmaceutical ingredients (APIs). nih.gov

Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, and their small internal volume inherently makes processes safer, especially when dealing with hazardous reagents or exothermic reactions. researchgate.netrsc.org This technology is particularly well-suited for biocatalytic processes. For instance, enzymes can be immobilized in packed-bed reactors, allowing for continuous operation with easy separation and reuse of the biocatalyst. nih.gov The development of enzyme membrane reactors (EMRs) represents a significant advance, enabling the continuous synthesis of chiral amines with high space-time yields and catalyst turnover numbers. aiche.org One study demonstrated a 35-fold enhancement in space-time yield for a chemoenzymatic cascade in a continuous-flow system compared to a batch process. acs.org

Table 3: Batch Processing vs. Continuous Flow for Chiral Amine Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with hazardous reagents and exotherms due to large volumes. rsc.org | Inherently safer due to small reactor volumes and superior temperature control. researchgate.netrsc.org |

| Scalability | Scaling up can be complex and non-linear. | More straightforward "scaling out" by running multiple reactors in parallel or for longer durations. |

| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to better consistency and reproducibility. aiche.org |

| Efficiency | Can suffer from downtime between batches; catalyst recovery can be inefficient. | Enables continuous operation; facilitates catalyst recycling, especially with immobilized enzymes. rsc.orgnih.gov |

| Productivity | Lower space-time yield. | Higher space-time yield and overall productivity. rsc.orgacs.org |

Expanding the Synthetic Utility of (S)-3-(1-Amino-propyl)-phenylamine in Diverse Chemical Fields

While specific research on the expanded applications of this compound is still emerging, its structure as a chiral primary phenylalkylamine makes it a highly valuable building block for the synthesis of more complex molecules. rsc.org The broader class of phenylalkylamines encompasses a wide range of biologically active compounds, suggesting diverse potential applications for derivatives of this specific molecule. wikipedia.org

Phenylalkylamines are known to interact with various biological targets. For instance, many act as calcium channel blockers and are used clinically as antiarrhythmic and antihypertensive drugs. researchgate.netresearchgate.net Research into the synthesis of novel phenylalkylamine derivatives has yielded compounds with specific cardiovascular activity, such as bradycardic agents. nih.gov Furthermore, other derivatives have been identified as high-affinity, selective ligands for sigma-receptors, which are implicated in a variety of central nervous system functions and disorders. nih.gov The 2-phenylaminoethane moiety, present in this compound, is considered a common sigma-pharmacophore. nih.gov

The diverse pharmacological profiles of substituted phenethylamines—which include CNS stimulants, antidepressants, and appetite suppressants—highlight the vast chemical space that can be explored starting from a core scaffold like this compound. wikipedia.org Its primary amine and chiral center are key functional handles for elaboration, allowing synthetic chemists to construct libraries of novel compounds for screening against a wide array of biological targets. The recent development of methods to directly swap carbon atoms for nitrogen atoms in molecular skeletons could further accelerate the diversification of such scaffolds, making it easier to fine-tune the properties of drug candidates. sciencedaily.com

Synergistic Integration of Computational Predictions with Experimental Design in Stereoselective Synthesis

The traditional Edisonian approach to chemical research, based heavily on trial and error, is increasingly being supplanted by a more integrated strategy that combines computational modeling with experimental work. This synergy is proving to be a powerful engine for innovation in stereoselective synthesis.

Computational tools are now routinely used to predict the outcomes of reactions and to guide experimental design, saving considerable time and resources. nih.gov In a notable example, computational methods were used to predict the drug-likeness and biological targets of novel phenyl ketone derivatives for treating nonalcoholic fatty liver disease (NAFLD) before their chemical synthesis. nih.gov The subsequent experimental results validated the computational predictions, demonstrating the power of this presynthesis approach. nih.gov

In the context of catalysis, computational studies, such as those using Density Functional Theory (DFT), provide deep mechanistic insights that are difficult to obtain through experiments alone. nih.gov These studies can help elucidate the transition states of stereodetermining steps, explaining the origins of enantioselectivity and guiding the design of more effective catalysts. nih.gov For example, DFT studies supported a stereochemical model for a photocatalytic amine transfer reaction by identifying a key intramolecular hydrogen bond that rigidifies the transition state. nih.gov Similarly, computational analyses are used to understand the structural basis for how drugs like phenylalkylamines bind to their receptor sites, such as on calcium channels, which is crucial for designing new therapeutics with improved selectivity. researchgate.netmdpi.com This integration of in silico prediction and real-world experimentation represents a paradigm shift, accelerating the discovery and development of complex chiral molecules.

Q & A

Basic Research Questions

Q. What are the key considerations in the synthesis of (S)-3-(1-Amino-propyl)-phenylamine to ensure enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for chiral compounds like this compound. Synthesis typically involves chiral precursors or resolving agents. For example, analogs of substituted phenylpropylamines are synthesized using enantiomerically pure starting materials (e.g., (R)- or (S)-configured alcohols) and characterized via ¹H NMR and high-resolution mass spectrometry (EIHRMS) to confirm stereochemistry . Solvent choice (e.g., DMF or THF) and reaction conditions (temperature, base) must be optimized to minimize racemization.

Q. How does the phenylamine moiety influence the compound’s basicity compared to aliphatic amines?

- Methodological Answer : The phenylamine group reduces basicity due to electron delocalization between the nitrogen lone pair and the aromatic ring, stabilizing the protonated form less effectively than aliphatic amines. Experimental validation involves comparing pKa values via potentiometric titration or computational methods (e.g., density functional theory). This weak basicity impacts solubility and reactivity in aqueous systems .

Q. Which analytical techniques are most reliable for confirming the structure of this compound derivatives?

- Methodological Answer : Multimodal characterization is essential:

- ¹H NMR : Identifies proton environments and confirms substitution patterns.

- EIHRMS : Verifies molecular weight and elemental composition (e.g., C, H, N content).

- Chiral HPLC or polarimetry : Ensures enantiomeric purity.

These methods are standard for structurally similar compounds, as demonstrated in substituted phenylpropyl analogs .

Advanced Research Questions

Q. How do phenylamine-containing compounds like this compound enhance catalytic processes such as CO₂ conversion?

- Methodological Answer : Phenylamine groups in catalysts (e.g., PdAg nanoparticles supported on amine-functionalized polymers) promote CO₂ activation by forming Pd-N bonds, which lower activation energy. Researchers should quantify catalytic activity via turnover numbers (TON) and correlate nitrogen content (via XPS/elemental analysis) with reaction efficiency. Density functional theory (DFT) can model electronic interactions .

Q. What experimental parameters optimize the degradation of this compound in environmental remediation studies?

- Methodological Answer : Catalytic ozonation (COP) using MgO@Fe₃O₄ nanocomposites effectively degrades phenylamine derivatives. Key parameters include:

- pH : Optimal at 11.0 for hydroxyl radical generation.

- Ozone dosage : 0.38 g/h balances degradation efficiency and cost.

- Catalyst loading : 2.0 g/L maximizes surface-active sites.

Intermediates are identified via GC-MS, and pathways are validated using isotopic labeling .

Q. How can researchers address instability issues in phenylamine derivatives during storage or reaction?

- Methodological Answer : Instability often arises from oxidation or photodegradation. Strategies include:

- Storage : Under inert gas (N₂/Ar) at low temperatures (-20°C).

- Stabilizers : Adding antioxidants (e.g., BHT) or light-blocking containers.

- Synthetic modifications : Introducing electron-withdrawing groups to reduce reactivity. Instability observed in aminopropylpyrimidines highlights the need for real-time stability assays .

Q. What methodologies resolve contradictions in spectroscopic data for structurally similar phenylamine analogs?

- Methodological Answer : Discrepancies in ¹H NMR or mass spectra may arise from impurities or tautomerism. Cross-validation using:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals.

- X-ray crystallography : Provides definitive structural confirmation.

- Computational NMR prediction tools : Compare experimental and simulated spectra. For example, molecular weight discrepancies in substituted phenylpropyl analogs were resolved via EIHRMS recalibration .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling assess interactions with biological targets (e.g., enzymes or receptors). QSAR (Quantitative Structure-Activity Relationship) analysis links structural features (e.g., logP, H-bond donors) to observed activity. For analogs like 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione, in silico predictions guide in vitro validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.